![molecular formula C12H10ClN5O B2653346 5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1627180-59-9](/img/structure/B2653346.png)
5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Description
5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Potential Antiasthma Agents
Compounds similar to 5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, such as 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, have been found active as mediator release inhibitors in the human basophil histamine release assay, suggesting potential applications as antiasthma agents. These compounds were synthesized through a series of reactions starting from arylamidines, indicating a pathway for designing novel antiasthma drugs (Medwid et al., 1990).
Anticonvulsant Activities
Derivatives like 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidines, synthesized from 3-amino-2-thiophenecarboxylic acid methyl ester, have shown significant in vivo anticonvulsant activity. The structural motif involving a substituted phenol was identified as highly effective, with some compounds outperforming well-known anticonvulsant drugs in animal models (Wang et al., 2015).
Antimicrobial Activities
Some novel 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities, finding that several compounds possessed good or moderate activities against test microorganisms. This research underscores the potential of triazolo[4,5-d]pyrimidine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis and Structural Analysis
The chemical synthesis and crystal structure analysis of related compounds have been thoroughly investigated, providing valuable information on the molecular configuration and potential chemical properties of these compounds. Such studies lay the groundwork for further exploration of their applications in scientific research (Jiu-fu et al., 2015).
properties
IUPAC Name |
5-chloro-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O/c1-2-19-9-5-3-8(4-6-9)18-11-10(16-17-18)7-14-12(13)15-11/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXXCTFDZVJAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC=C3N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
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